molecular formula C13H25FN4 B11749209 [3-(diethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine

[3-(diethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11749209
M. Wt: 256.36 g/mol
InChI Key: ZDDRKSYHUOIAEF-UHFFFAOYSA-N
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Description

[3-(diethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(diethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine typically involves a multi-step process. The initial step often includes the preparation of the 1-ethyl-5-fluoro-1H-pyrazole moiety, followed by its coupling with a diethylamino propyl group. The reaction conditions may vary, but common reagents include alkyl halides, bases, and solvents such as dichloromethane or ethanol. The reaction is usually carried out under controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[3-(diethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions are usually carried out under controlled conditions, with specific temperatures and pH levels to ensure the desired product formation. Solvents such as dichloromethane, ethanol, or water are commonly used, depending on the reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new substituted derivatives.

Scientific Research Applications

[3-(diethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [3-(diethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [3-(diethylamino)propyl][(1-ethyl-5-chloro-1H-pyrazol-4-yl)methyl]amine
  • [3-(diethylamino)propyl][(1-ethyl-5-bromo-1H-pyrazol-4-yl)methyl]amine

Uniqueness

The uniqueness of [3-(diethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the fluoro group, for example, can enhance its stability and alter its interaction with biological targets compared to its chloro or bromo analogs.

Properties

Molecular Formula

C13H25FN4

Molecular Weight

256.36 g/mol

IUPAC Name

N',N'-diethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]propane-1,3-diamine

InChI

InChI=1S/C13H25FN4/c1-4-17(5-2)9-7-8-15-10-12-11-16-18(6-3)13(12)14/h11,15H,4-10H2,1-3H3

InChI Key

ZDDRKSYHUOIAEF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNCCCN(CC)CC)F

Origin of Product

United States

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